(1-Benzylazetidin-3-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-benzylazetidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJRHEQDUBTCKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693525 | |

| Record name | 1-(1-Benzylazetidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-55-1 | |

| Record name | 1-(1-Benzylazetidin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Benzylazetidin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Benzylazetidin-3-yl)methanamine, a functionalized azetidine derivative with significant potential in medicinal chemistry and drug development. The unique structural features of the azetidine ring, including its inherent ring strain and three-dimensional character, make it a valuable scaffold for the design of novel therapeutic agents.[1][2] This document delves into the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and scientists in the field.

Physicochemical Properties

This compound is a substituted azetidine that exists as a liquid at room temperature.[3] Its core structure consists of a four-membered azetidine ring N-substituted with a benzyl group and a methanamine substituent at the 3-position.

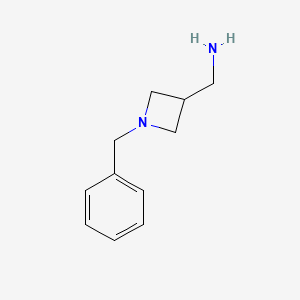

Chemical Structure

Caption: Chemical structure of this compound.

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the title compound, other properties are estimated based on the closely related analogue, (1-benzhydrylazetidin-3-yl)methanamine, due to a lack of extensive experimental data for the benzyl derivative.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1219967-55-1 | [3] |

| Molecular Formula | C₁₁H₁₆N₂ | [4] |

| Molecular Weight | 176.26 g/mol | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | Estimated: ~340-360 °C | Based on[5][6] |

| Density | Estimated: ~1.0-1.1 g/cm³ | Based on[5][6] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | - |

| pKa | Not experimentally determined. Estimated to have two pKa values for the two amine groups. | - |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often involving the construction of the azetidine ring followed by functionalization. A plausible and efficient method involves the reduction of a nitrile intermediate, which can be prepared from a commercially available starting material. The following protocol outlines a proposed two-step synthesis.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 1-Benzylazetidine-3-carbonitrile

This step is adapted from procedures for the synthesis of similar azetidine derivatives.[7]

-

Mesylation: To a solution of 1-benzylazetidin-3-ol (1.0 eq) in an appropriate anhydrous solvent such as dichloromethane or acetonitrile at 0 °C, add triethylamine (1.2 eq). Stir the mixture for 10-15 minutes.

-

Slowly add methanesulfonyl chloride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield crude 1-benzylazetidin-3-yl methanesulfonate, which can be used in the next step without further purification.

-

Cyanation: Dissolve the crude mesylate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.5 eq) to the solution and heat the mixture to 60-80 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, pour it into water, and extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1-benzylazetidine-3-carbonitrile.

Step 2: Reduction of 1-Benzylazetidine-3-carbonitrile to this compound

The reduction of the nitrile to the primary amine can be achieved using various reducing agents.[8]

-

Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C and add a solution of 1-benzylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC for the disappearance of the nitrile.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite to remove the aluminum salts.

-

Wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or distillation under reduced pressure to obtain the final product.

Applications in Medicinal Chemistry and Drug Development

The azetidine scaffold is a "privileged" motif in medicinal chemistry, appearing in several FDA-approved drugs.[1] Its rigid, three-dimensional structure can improve metabolic stability, aqueous solubility, and binding affinity to biological targets compared to more flexible or planar analogs.[9]

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine handle allows for a variety of chemical modifications, such as acylation, alkylation, and sulfonylation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Derivatives of 3-aminoazetidines have been investigated for a range of biological activities, including their use as components of antibacterial agents.[4] The N-benzyl group can also play a role in interacting with biological targets or can be removed under hydrogenolysis conditions to provide the free secondary amine on the azetidine ring, allowing for further diversification.

Potential Therapeutic Areas

Given the broad pharmacological potential of azetidine derivatives, compounds derived from this compound could be explored in areas such as:

-

Neuroscience: The rigid scaffold can be used to design ligands for G-protein coupled receptors (GPCRs) and ion channels in the central nervous system.

-

Oncology: Azetidine-containing compounds have shown promise as inhibitors of various kinases and other cancer-related targets.

-

Infectious Diseases: The unique properties of azetidines can be leveraged to develop novel antibacterial and antiviral agents.

The following diagram illustrates a generalized signaling pathway where an azetidine-based inhibitor might act, for example, by blocking a kinase involved in a disease process.

Caption: A generalized kinase signaling pathway potentially targeted by azetidine derivatives.

Spectral Data (Predicted)

Predicted ¹H NMR Spectrum

-

Aromatic Protons (Benzyl group): A multiplet in the range of δ 7.2-7.4 ppm (5H).

-

Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm (2H). The protons of the benzylic methylene group may be diastereotopic and appear as two doublets if there is restricted rotation or a nearby chiral center.[10]

-

Azetidine Ring Protons: The protons on the azetidine ring will likely appear as complex multiplets between δ 2.5 and 3.5 ppm. The CH proton at the 3-position will be coupled to the adjacent CH₂ protons of the ring and the CH₂ protons of the methanamine group.

-

Methanamine CH₂: A doublet coupled to the CH proton at the 3-position, expected around δ 2.6-2.8 ppm (2H).

-

Amine NH₂: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 1.0-3.0 ppm (2H).

Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (Benzyl group): Signals in the range of δ 127-140 ppm.

-

Benzyl CH₂: A signal around δ 60-65 ppm.

-

Azetidine Ring Carbons: The CH₂ carbons of the azetidine ring are expected in the range of δ 50-60 ppm, and the CH carbon at the 3-position would be in a similar or slightly downfield region.

-

Methanamine CH₂: A signal around δ 40-45 ppm.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on information for the hydrochloride salt of a related compound, the following hazards may be associated with this class of compounds:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Store in a tightly sealed container in a cool, dry place.

References

-

1,3-Benzenedimethanamine | C8H12N2 | CID 15133 - PubChem. (n.d.). Retrieved January 22, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2024, January 5). Retrieved January 22, 2026, from [Link]

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - Frontiers. (2023, September 18). Retrieved January 22, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 22, 2026, from [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents. (n.d.).

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved January 22, 2026, from [Link]

-

When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? | ResearchGate. (2013, June 4). Retrieved January 22, 2026, from [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine - ResearchGate. (2005, August 7). Retrieved January 22, 2026, from [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2022, August 2). Retrieved January 22, 2026, from [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021, July 6). Retrieved January 22, 2026, from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024, January 5). Retrieved January 22, 2026, from [Link]

Sources

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.pdx.edu [web.pdx.edu]

- 3. chemscene.com [chemscene.com]

- 4. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 5. (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE | 36476-88-7 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 9. N-[3-(aminomethyl)benzyl]acetamidine (1400 W) as a potential immunomodulatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Benzylazetidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1-Benzylazetidin-3-yl)methanamine, a versatile building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, chemical properties, and its burgeoning applications in drug discovery, supported by detailed experimental protocols and structural elucidation.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1][2] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine core, underscoring its therapeutic relevance.[1] this compound, with its primary amine functionality and N-benzyl protecting group, serves as a valuable synthon for introducing this privileged scaffold into a diverse range of molecular architectures.

Chemical Identity and Properties

While a specific CAS number for the free base of this compound is not readily found in public databases, its stable dihydrochloride salt is well-documented.

| Identifier | Value | Source |

| Compound Name | This compound Dihydrochloride | N/A |

| CAS Number | 1511585-69-5 | [3] |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | [3] |

| Molecular Weight | 249.18 g/mol | [3] |

| IUPAC Name | This compound;dihydrochloride | [3] |

Closely related analogs, such as (1-benzhydrylazetidin-3-yl)methanamine, are also commercially available, often as their hydrochloride salts, and serve similar roles in synthetic chemistry.[4][5]

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and efficient strategy involves the initial construction of the N-benzylazetidine core, followed by the introduction and functionalization of the 3-substituent.

A logical and field-proven synthetic pathway is outlined below. This approach leverages the synthesis of the key intermediate, 1-benzylazetidin-3-ol, which is then elaborated to the target primary amine.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. americanelements.com [americanelements.com]

- 4. chemscene.com [chemscene.com]

- 5. (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE | 36476-88-7 [chemicalbook.com]

Spectral Analysis of (1-Benzylazetidin-3-yl)methanamine: A Technical Guide

This technical guide provides a detailed analysis of the expected spectral data for the novel compound (1-Benzylazetidin-3-yl)methanamine. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

While direct experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to provide a robust, predictive analysis. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers working with this and structurally related compounds.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a unique combination of a strained four-membered azetidine ring, a flexible benzyl group, and a primary aminomethyl substituent. Each of these structural motifs will give rise to characteristic signals in its NMR, MS, and IR spectra. Understanding these expected features is crucial for confirming the identity and purity of synthesized batches.

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed connectivity map of the molecule can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereotopic protons within the azetidine ring and the benzyl group. The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the key protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H | Protons of the phenyl ring will resonate in the typical aromatic region. |

| Benzyl CH₂ (N-CH₂-Ph) | ~3.60 | Singlet | 2H | The methylene protons adjacent to the nitrogen and the phenyl ring are expected to be a singlet. |

| Azetidine Ring CH (C₃-H) | ~3.20 - 3.40 | Multiplet | 1H | This proton is coupled to the adjacent methylene protons of the ring and the aminomethyl group. |

| Azetidine Ring CH₂ (C₂, C₄) | ~2.80 - 3.10 | Multiplet | 4H | The four protons on the azetidine ring are diastereotopic and will likely show complex splitting patterns. |

| Aminomethyl CH₂ (C-CH₂-NH₂) | ~2.60 - 2.80 | Doublet | 2H | These protons are adjacent to a chiral center and are coupled to the C₃ proton. |

| Amine NH₂ | ~1.50 (broad) | Singlet (broad) | 2H | The chemical shift of amine protons is variable and the peak is often broad due to quadrupole broadening and exchange. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (ipso) | ~138 | The quaternary carbon of the phenyl ring attached to the benzyl group. |

| Aromatic C (ortho, meta, para) | 127 - 129 | Characteristic chemical shifts for aromatic carbons. |

| Benzyl CH₂ | ~60 | Carbon adjacent to a nitrogen and a phenyl group. |

| Azetidine Ring CH₂ | ~55 | Carbons of the strained four-membered ring. |

| Azetidine Ring CH | ~40 | The methine carbon of the azetidine ring. |

| Aminomethyl CH₂ | ~45 | Carbon of the aminomethyl group. |

Experimental Protocol for NMR Data Acquisition

A standard approach for acquiring high-quality NMR spectra for a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, especially in complex regions, the following 2D NMR experiments are recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the entire molecule.

-

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (C₁₁H₁₆N₂), the expected monoisotopic mass is approximately 176.1313 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 177.1392.

Key Predicted Fragments:

-

m/z 91: A very common fragment in compounds containing a benzyl group, corresponding to the tropylium ion (C₇H₇⁺).

-

m/z 85: Loss of the benzyl group from the parent ion, resulting in the [M-C₇H₇]⁺ fragment.

-

m/z 146: Loss of the aminomethyl group ([M-CH₂NH₂]⁺).

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which can confirm the elemental composition.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is the most suitable method for this compound due to the presence of basic nitrogen atoms.

-

MS/MS Analysis: To gain further structural information, tandem mass spectrometry (MS/MS) should be performed on the [M+H]⁺ ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Caption: Workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C-N bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium, Broad | Primary Amine (NH₂) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | CH, CH₂ |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Phenyl Ring |

| N-H Bend | 1590 - 1650 | Medium | Primary Amine (NH₂) |

| C-N Stretch | 1000 - 1250 | Medium | Amine |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid: If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

ATR (Attenuated Total Reflectance): A modern and convenient method where a small amount of the sample is placed directly on an ATR crystal.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for a pellet) is first recorded and automatically subtracted from the sample spectrum.

Caption: Workflow for infrared spectroscopy analysis.

Conclusion

The comprehensive spectral analysis of this compound, as outlined in this guide, provides a robust framework for its structural characterization. The predicted NMR, MS, and IR data, along with the detailed experimental protocols, offer a valuable resource for researchers in the synthesis, purification, and application of this compound. By combining the information from these orthogonal analytical techniques, a high degree of confidence in the structure and purity of this compound can be achieved, which is a critical step in the drug discovery and development pipeline.

References

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link][1]

-

National Institute of Standards and Technology. Methylamine. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Solubility of (1-Benzylazetidin-3-yl)methanamine in organic solvents

An In-Depth Technical Guide to the Solubility of (1-Benzylazetidin-3-yl)methanamine in Organic Solvents

Abstract

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of this compound. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document provides a robust theoretical framework, a predictive qualitative solubility profile, and detailed experimental protocols for the precise determination of its solubility. By synthesizing foundational chemical principles with practical, field-proven methodologies, this guide empowers researchers to generate the critical data necessary for applications ranging from reaction chemistry to pharmaceutical formulation.

Introduction: Understanding the Molecule and its Medium

This compound is a bifunctional organic molecule featuring a saturated azetidine ring, a primary amine, and a tertiary amine, with a nonpolar benzyl group attached to the azetidine nitrogen. Its structure presents a unique interplay of polar and nonpolar characteristics, making its solubility behavior highly dependent on the chosen solvent system.

In drug discovery and development, solubility is a critical physicochemical parameter that governs a compound's journey through synthetic purification, formulation, and ultimately, its biological activity. A thorough understanding of how this compound interacts with various organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring predictable behavior in subsequent analytical and biological assays. This guide provides the foundational knowledge and practical tools to achieve this understanding.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like", which is a reflection of the intermolecular forces between solute and solvent molecules.[1] The structure of this compound allows for a variety of such interactions.

-

Molecular Structure Analysis:

-

Polar Moieties: The primary amine (-NH₂) and the tertiary azetidine nitrogen are the key polar centers. The primary amine is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These groups are Lewis bases due to the lone pair of electrons on the nitrogen atoms.[2]

-

Nonpolar Moiety: The benzyl group (C₆H₅CH₂-) is a large, nonpolar, hydrophobic component. This aromatic ring contributes significantly to the molecule's lipophilicity and will favor interactions with nonpolar solvents through van der Waals forces.

-

Overall Polarity: The molecule's overall polarity is a balance between these competing features. It is expected to behave as a moderately polar compound.

-

-

Solvent-Solute Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the amine groups of the solute. The hydroxyl group (-OH) of the alcohol can act as a hydrogen bond donor to the nitrogen atoms, and the oxygen can act as an acceptor for the primary amine's hydrogens. Strong solubility is anticipated.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents possess dipoles that can interact with the polar C-N bonds of the solute. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. Good solubility is expected, though perhaps less than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The large, nonpolar benzyl group will facilitate solubility in aromatic solvents like toluene. However, the polar amine and azetidine functionalities will likely limit solubility in highly nonpolar aliphatic solvents like hexane.[3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can act as weak hydrogen bond donors. They are generally excellent solvents for a wide range of organic compounds, including amines.[4]

-

Predictive Qualitative Solubility Profile

Based on the theoretical principles outlined above, the following table provides a predictive qualitative solubility profile for this compound in its free base form at ambient temperature. It is crucial to note that these are predictions; experimental verification is essential for any critical application.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's amine functionalities. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance by the solvent. |

| Acetonitrile | Moderately Soluble | Less polar than DMSO/DMF, leading to weaker dipole-dipole interactions. | |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly to Moderately Soluble | The ether oxygen can act as a hydrogen bond acceptor, but the overall nonpolar character is significant. THF is more polar and should be a better solvent than diethyl ether.[2] |

| Esters | Ethyl Acetate | Moderately Soluble | Possesses both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, offering a balanced interaction profile. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | Good general-purpose organic solvents that can effectively solvate both polar and nonpolar regions of the molecule. |

| Aromatic | Toluene | Moderately Soluble | The aromatic ring of toluene interacts favorably with the benzyl group of the solute ("like dissolves like").[1] |

| Aliphatic | n-Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The large, nonpolar hydrocarbon chains of these solvents interact poorly with the polar amine groups, limiting solubility despite the benzyl group.[4] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond qualitative prediction, a robust experimental protocol is required. The following workflow outlines the Shake-Flask method, a gold-standard technique for solubility determination, coupled with common analytical quantification methods.

Logical Workflow for Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh a vial.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to the solvent. "Excess" means that undissolved solid should be clearly visible after initial mixing.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24 to 48 hours). The solution is now saturated.

-

-

Phase Separation:

-

Remove the vial from the shaker and allow it to stand undisturbed for several hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is critical not to disturb the solid material. For higher accuracy, centrifuge the sample and draw from the supernatant, or filter the solution through a 0.22 µm syringe filter compatible with the organic solvent.

-

-

Quantification:

-

Method A: Gravimetric Analysis (Simpler, less sensitive)

-

Accurately weigh a clean, empty vial (W₁).

-

Transfer the filtered saturated solution into the pre-weighed vial and record the volume (V_sol).

-

Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point.

-

Once all solvent is removed, weigh the vial containing the dried solute residue (W₂).

-

Calculate solubility: Solubility (mg/mL) = (W₂ - W₁) / V_sol.

-

-

Method B: High-Performance Liquid Chromatography (HPLC) (Preferred)

-

Calibration: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC and generate a calibration curve of peak area versus concentration.[5] An HPLC method with UV detection is suitable; derivatization may be employed for higher sensitivity if needed.[6][7]

-

Sample Analysis: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration into the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, remembering to account for the dilution factor: Solubility (mg/mL) = Measured Concentration × Dilution Factor.

-

-

Method C: UV-Vis Spectrophotometry (If compound has a chromophore)

-

The benzyl group provides a UV chromophore. Scan the compound in the solvent to determine the wavelength of maximum absorbance (λ_max).[8]

-

Calibration: Prepare standard solutions and generate a calibration curve of absorbance at λ_max versus concentration, ensuring linearity (Beer's Law).[9]

-

Sample Analysis: Dilute the filtered saturated solution appropriately and measure its absorbance.

-

Calculate the concentration from the calibration curve and apply the dilution factor to determine solubility.

-

-

Key Factors Influencing Solubility

Temperature

For most solid solutes, solubility in organic solvents increases with temperature.[10] This is because the dissolution process is often endothermic, meaning it consumes heat. An increase in temperature provides the energy needed to overcome the crystal lattice energy of the solute and the intermolecular forces within the solvent. When reporting solubility data, the temperature at which it was measured must always be specified.

Logical Relationship of Solubility Factors

Caption: Key intrinsic and extrinsic factors that influence the solubility of a compound.

Free Base vs. Salt Form

This guide focuses on the free base form of this compound. It is critical to recognize that its salt form (e.g., this compound hydrochloride) will have drastically different solubility properties. Amine salts are ionic and thus significantly more polar. Consequently, they are typically soluble in water but possess very low solubility in most nonpolar organic solvents like diethyl ether or hexane.[2][11] This property is often exploited for purification, allowing for the separation of basic amines from neutral or acidic compounds through acid-base extraction.[2]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound is scarce, a robust understanding of its solubility can be achieved through the application of fundamental chemical principles and systematic experimental work. Its amphiphilic nature—possessing both polar amine functionalities and a nonpolar benzyl group—suggests broad solubility in many common polar and moderately nonpolar organic solvents. For any application in which solubility is a critical parameter, the predictive profile provided herein should be used as a starting point, with the definitive values being determined empirically using the detailed protocols supplied in this guide.

References

-

Amines. (n.d.). In NCERT. Retrieved from [Link]

-

Amines salts are soluble in water but insoluble in organic solvent. This i.. (2025, March 31). Filo. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Pasadena City College. Retrieved from [Link]

-

Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

-

Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants. (2025, August 5). MDPI. Retrieved from [Link]

-

Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (2012). PMC - NIH. Retrieved from [Link]

-

Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products in. (2020, October 13). AKJournals. Retrieved from [Link]

-

Are amines soluble in organic solvents?. (2018, March 30). Quora. Retrieved from [Link]

-

Properties of amines. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved from [Link]

-

Amines and Heterocycles. (2020, March 4). University of Babylon. Retrieved from [Link]

-

How to measure aromatic amine compounds using uv/visible spectrophotometer?. (2016, March 1). ResearchGate. Retrieved from [Link]

-

Benzylamine. (2025, February 12). Sciencemadness Wiki. Retrieved from [Link]

-

UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18). Technology Networks. Retrieved from [Link]

Sources

- 1. quora.com [quora.com]

- 2. ncert.nic.in [ncert.nic.in]

- 3. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. technologynetworks.com [technologynetworks.com]

- 10. researchgate.net [researchgate.net]

- 11. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

A Technical Guide to the Purity Specifications of (1-Benzylazetidin-3-yl)methanamine for Pharmaceutical Research and Development

Introduction: The Critical Role of Purity in Drug Discovery

(1-Benzylazetidin-3-yl)methanamine (CAS No. 1219967-55-1) is a key building block in modern medicinal chemistry, serving as a versatile scaffold for the synthesis of novel therapeutic agents. Its unique azetidine core, combined with a primary amine and a benzyl protecting group, offers specific steric and electronic properties that are leveraged in the design of compounds targeting a range of biological pathways. In the context of drug development, the purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of downstream active pharmaceutical ingredients (APIs).[1][2][3]

Impurities, even at trace levels, can have significant consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final API.[4][5] This guide provides an in-depth framework for defining and verifying the purity of this compound, grounded in authoritative regulatory principles and field-proven analytical methodologies. It is designed for researchers, quality control analysts, and process chemists who require a robust system for quality assessment.

Section 1: Compound Identity and Physicochemical Profile

A comprehensive quality assessment begins with the unambiguous confirmation of the material's identity and key physical properties.

-

Chemical Structure:

A diagram of the chemical structure of this compound.

-

Key Identifiers:

-

CAS Number: 1219967-55-1

-

Molecular Formula: C₁₁H₁₆N₂

-

Molecular Weight: 176.26 g/mol

-

Typical Appearance: Colorless to pale yellow liquid.[6]

-

Section 2: Comprehensive Purity Specifications

The quality of this compound is defined by a series of tests, each with specific acceptance criteria. These specifications are designed to control for organic and inorganic impurities, residual solvents, and water content. The following table summarizes a stringent, yet practical, set of specifications for high-purity material suitable for pharmaceutical development.

| Parameter | Test Method | Acceptance Criteria | Rationale & Authoritative Guidance |

| Appearance | Visual Inspection | Clear, colorless to pale yellow liquid, free of particulate matter. | Basic quality check for gross contamination or degradation. |

| Identity | ¹H NMR Spectroscopy | The spectrum must conform to the reference structure of this compound. | Confirms the molecular structure and provides an initial screen for structural impurities. |

| Assay | HPLC-UV | ≥ 98.0% | Ensures the material contains a high proportion of the desired compound, critical for stoichiometric calculations in subsequent synthetic steps. |

| Related Substances | HPLC-UV | Individual Impurity: ≤ 0.20%Total Impurities: ≤ 1.0% | Controls process-related impurities and degradation products to levels that are unlikely to impact downstream reactions or final API safety. Limits are based on ICH Q3A principles for starting materials.[6][7] |

| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | Water can interfere with moisture-sensitive reactions and affect the stability of the material. This is a specific and accurate method for water determination.[8][9][10] |

| Residual Solvents | GC-HS (Headspace Gas Chromatography) | Meets ICH Q3C limits for Class 2 and Class 3 solvents. | Ensures that volatile organic impurities from the manufacturing process are controlled to levels considered safe for human health.[11][12][13] |

| Sulfated Ash | USP <281> | ≤ 0.1% | Limits the content of inorganic impurities, which may originate from reagents, catalysts, or the manufacturing environment. |

Section 3: Analytical Methodologies: Protocols and Scientific Rationale

The trustworthiness of purity data relies on the use of validated, robust analytical methods.[14][15][16] This section details the protocols for the key purity assays.

Workflow for Quality Control Analysis

The following diagram illustrates the logical flow of analysis for a batch release of this compound.

A typical workflow for the quality control testing of this compound.

Assay and Related Substances by HPLC-UV

Principle: Reversed-phase High-Performance Liquid Chromatography (HPLC) separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase and a polar mobile phase. The primary amine in the analyte necessitates careful mobile phase selection to ensure good peak shape. Detection is achieved by UV absorbance, leveraging the aromatic benzyl group.

Instrumentation & Conditions:

-

System: HPLC or UPLC with UV Detector

-

Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

-

Rationale: A C18 column provides excellent retention for the benzyl moiety. TFA is used as an ion-pairing agent; it protonates the basic amines on the analyte and masks residual acidic silanols on the column surface, leading to sharp, symmetrical peaks.[17]

-

Gradient:

Time (min) %B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 215 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

Protocol:

-

Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject a diluent blank to ensure no system peaks interfere with the analysis.

-

Inject the prepared sample solution.

-

Integrate all peaks in the chromatogram.

-

Assay Calculation: Calculated using area normalization, assuming the response factor of impurities is similar to the main peak.

-

% Assay = (Area_Main_Peak / Area_Total) * 100

-

-

Impurity Calculation: Report any impurity peak greater than the reporting threshold (typically 0.05% based on ICH Q3A).[7]

-

% Individual Impurity = (Area_Impurity_Peak / Area_Total) * 100

-

Sum all individual impurities ≥ 0.05% to determine Total Impurities.

-

Residual Solvents by Headspace GC-FID

Principle: This method aligns with USP <467> and ICH Q3C guidelines.[11][12][13] The sample is dissolved in a high-boiling solvent (e.g., DMSO) and heated in a sealed vial. Volatile residual solvents partition into the headspace (gas phase) and are injected into a Gas Chromatograph (GC) for separation. A Flame Ionization Detector (FID) provides sensitive detection for organic compounds.

Instrumentation & Conditions:

-

System: GC with Headspace Autosampler and FID

-

Column: G43 phase (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: 40 °C (hold 10 min), ramp to 240 °C at 10 °C/min, hold 5 min.

-

Injector Temperature: 140 °C

-

Detector Temperature: 250 °C

-

Headspace Parameters:

-

Vial Equilibration Temperature: 80 °C

-

Vial Equilibration Time: 30 min

-

-

Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5.0 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.

Protocol:

-

Prepare standard solutions of expected solvents (e.g., from synthesis: Toluene, Heptane, Ethyl Acetate, Methanol) at their ICH limit concentrations in DMSO.

-

Run the standard solutions to confirm retention times and system suitability.

-

Place the prepared sample vial in the headspace autosampler.

-

Initiate the sequence to heat and inject the sample headspace.

-

Identify and quantify any peaks in the sample chromatogram by comparing their retention times and responses to the standards.

Water Content by Karl Fischer Titration

Principle: This is a highly specific titration based on the Bunsen reaction where iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically. It is the preferred method for water determination in pharmaceutical materials.[8][9][10][18]

Instrumentation & Conditions:

-

System: Volumetric or Coulometric Karl Fischer Titrator

-

Titrant: Standardized Karl Fischer reagent (volumetric)

-

Solvent: Anhydrous Methanol or a specialized KF solvent

-

Rationale: Volumetric titration is suitable for expected water content in the 0.1% to 0.5% range. Coulometric is preferred for lower levels (<0.1%).[9]

-

Sample Size: ~0.5 g (accurately weighed)

Protocol:

-

Standardize the Karl Fischer reagent using a certified water standard or disodium tartrate dihydrate.

-

Add fresh, dry solvent to the titration vessel and titrate to a dry endpoint to neutralize residual water in the solvent.

-

Quickly add the accurately weighed sample to the vessel.

-

Initiate the titration and record the volume of titrant consumed to reach the endpoint.

-

Calculate the water content (% w/w) based on the titrant consumption, its standardization factor, and the sample weight.

Section 4: Profiling of Common Impurities

Understanding potential impurities is crucial for method development and process control. Impurities in this compound typically arise from the synthetic route or degradation. A common synthetic pathway involves the reductive amination of 1-benzylazetidin-3-one.

Potential impurity formation pathways during synthesis via reductive amination.

Key Potential Impurities:

-

Starting Material: Unreacted 1-benzylazetidin-3-one.

-

By-products: Dimeric species formed from side reactions or N-oxide formation from degradation.

-

Degradation Products: Debenzylated product, (Azetidin-3-yl)methanamine, which can form if harsh reductive conditions (e.g., catalytic hydrogenation) are used or if palladium catalyst is carried over.

-

Reagents: Residual non-volatile reagents used in the synthesis.

The identification and structural elucidation of unknown impurities observed during HPLC analysis are typically performed using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which provides molecular weight information essential for proposing structures.[16]

Conclusion

The quality of this compound is a cornerstone of successful drug discovery and development programs. Establishing a comprehensive set of specifications—covering identity, purity, water content, and residual solvents—is essential. This guide outlines a robust analytical framework, grounded in the principles of the ICH, to ensure that this critical building block meets the stringent quality standards required by the pharmaceutical industry. By implementing these detailed methodologies, scientists can proceed with confidence in the integrity of their starting materials, ultimately contributing to the development of safe and effective medicines.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Jain, D., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]

-

European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances. Available from: [Link]

-

ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Sino-Bridge. (2023). Pharmaceutical Intermediate Quality Standards: A Practical Guide. Available from: [Link]

-

Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available from: [Link]

-

ICH. (2021). Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

-

ICH. Quality Guidelines. Available from: [Link]

-

Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available from: [Link]

-

Husain, N., et al. (2015). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis. Available from: [Link]

-

Kian Shar Danesh. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method. Available from: [Link]

-

Therapeutic Goods Administration (Australia). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Available from: [Link]

-

Borne, C. (2024). Understanding Purity and Specifications for API Intermediates. Available from: [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

ICH. (2018). Impurities: Guideline for Residual Solvents Q3C(R7). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]

-

Ji, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available from: [Link]

-

European Medicines Agency. (2019). ICH Q3C(R6) Impurities: Guideline for residual solvents. Available from: [Link]

-

ECA Academy. (2024). ICH Q3C: New Version of the Guideline for Residual Solvents published. Available from: [Link]

-

Vargáné R, et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering. Available from: [Link]

-

Lejan Team. Impurities in New Drug Substances Q3A(R2). Available from: [Link]

-

Jiang, X., et al. (2022). Development of an HPLC method for the determination of amines in a leukemia mouse model. Analytical Methods. Available from: [Link]

-

SIELC Technologies. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Available from: [Link]

-

Kaiser, E. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. Available from: [Link]

-

University of Helsinki. Chromatographic Determination of Amines in Food Samples. Available from: [Link]

-

Zhao, Y., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. Available from: [Link]

-

Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]

- 4. jpionline.org [jpionline.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. database.ich.org [database.ich.org]

- 8. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 9. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. tga.gov.au [tga.gov.au]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. starodub.nl [starodub.nl]

- 17. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 18. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]

An In-Depth Technical Guide to (1-Benzylazetidin-3-yl)methanamine and Its Salts: Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (1-Benzylazetidin-3-yl)methanamine and its hydrochloride and dihydrochloride salts, tailored for researchers, scientists, and professionals in the field of drug development. This document delves into the commercial landscape, synthetic pathways, physicochemical properties, and the burgeoning potential of this versatile azetidine scaffold in medicinal chemistry.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in contemporary drug design. Its constrained, non-planar structure offers a unique three-dimensional geometry that can impart favorable pharmacological properties, including improved metabolic stability, enhanced binding affinity, and desirable physicochemical characteristics such as increased solubility. This compound, featuring a primary amine on a flexible side chain and a benzyl-protected azetidine nitrogen, represents a key building block for the synthesis of a diverse array of more complex molecules with therapeutic potential. The availability of its free base and salt forms is crucial for its application in various synthetic and biological contexts.

Commercial Availability and Sourcing

This compound and its salts are available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The compound is typically offered as the free base (a liquid), the monohydrochloride salt, and the dihydrochloride salt (both solids). It is imperative for researchers to verify the specific form and its associated CAS number to ensure the procurement of the correct material for their intended application.

| Compound Name | Form | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Free Base | 1219967-55-1 | C₁₁H₁₆N₂ | 176.26 |

| This compound Hydrochloride | Monohydrochloride | N/A | C₁₁H₁₇ClN₂ | 212.72 |

| This compound Dihydrochloride | Dihydrochloride | 1511585-69-5 | C₁₁H₁₈Cl₂N₂ | 249.18 |

Note: The CAS number for the monohydrochloride salt is not consistently provided by all suppliers and may be listed as "N/A". Researchers should confirm the identity of this substance through analytical data provided by the supplier.

A selection of reputable suppliers for these compounds includes, but is not limited to, Sigma-Aldrich, BLD Pharm, and Alchem Pharmtech. Purity levels typically range from 95% to higher grades, and it is recommended to request a Certificate of Analysis (CoA) to verify the identity and purity of the purchased material.

Synthesis of this compound and Its Salts

The synthesis of this compound can be approached through several strategic routes, often involving the construction of the N-protected azetidine core followed by the introduction or modification of the aminomethyl side chain. A common and efficient strategy involves the reduction of a nitrile precursor.

Synthetic Workflow Overview

The following diagram illustrates a plausible and widely applicable synthetic pathway starting from commercially available 1-Boc-azetidin-3-one.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-3-cyanoazetidine

This step involves a one-pot reaction from 1-Boc-azetidin-3-one using tosylmethyl isocyanide (TosMIC) and a cyanide source.

-

To a solution of 1-Boc-azetidin-3-one in a suitable solvent such as dimethoxyethane (DME), add TosMIC and sodium cyanide.

-

The reaction is typically carried out at a low temperature, for instance, by cooling the mixture in an ice bath.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried, and concentrated to yield 1-Boc-3-cyanoazetidine, which may be purified by column chromatography.

Step 2: Reduction of 1-Boc-3-cyanoazetidine to 1-Boc-3-(aminomethyl)azetidine

The nitrile group is reduced to a primary amine.

-

1-Boc-3-cyanoazetidine is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or diethyl ether.

-

A reducing agent, for example, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel), is employed.

-

For LiAlH₄ reduction, the nitrile solution is added dropwise to a suspension of LiAlH₄ at 0 °C, followed by stirring at room temperature.

-

The reaction is carefully quenched with water and aqueous sodium hydroxide.

-

The resulting solid is filtered off, and the filtrate is concentrated to give 1-Boc-3-(aminomethyl)azetidine.

Step 3: Boc Deprotection to yield 3-(Aminomethyl)azetidine

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions.

-

1-Boc-3-(aminomethyl)azetidine is dissolved in a solvent like dichloromethane (DCM) or dioxane.

-

An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), is added.

-

The mixture is stirred at room temperature until TLC or LC-MS analysis indicates complete deprotection.

-

The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 3-(aminomethyl)azetidine.

Step 4: N-Benzylation to this compound

The secondary amine of the azetidine ring is selectively benzylated.

-

The 3-(aminomethyl)azetidine salt is dissolved in a suitable solvent, for example, acetonitrile or dimethylformamide (DMF), in the presence of a base such as potassium carbonate or triethylamine to neutralize the salt and deprotonate the azetidine nitrogen.

-

Benzyl bromide or benzyl chloride is added, and the reaction mixture is stirred, possibly with heating, until the reaction is complete.

-

The reaction is worked up by partitioning between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography to afford this compound as the free base.

Step 5: Salt Formation

The free base can be converted to its hydrochloride or dihydrochloride salt for improved handling and stability.

-

The purified this compound is dissolved in a suitable anhydrous solvent like diethyl ether or methanol.

-

A solution of hydrogen chloride (e.g., 2 M in diethyl ether) is added dropwise with stirring.

-

The addition of one equivalent of HCl will precipitate the monohydrochloride salt, while the addition of two or more equivalents will yield the dihydrochloride salt.

-

The resulting solid is collected by filtration, washed with the solvent, and dried under vacuum.

Physicochemical Properties

The physicochemical properties of this compound and its salts are critical for their application in synthesis and biological assays. While comprehensive data is not always readily available from suppliers, some key properties can be inferred or are reported for analogous structures.

| Property | Free Base | Monohydrochloride | Dihydrochloride |

| Physical State | Liquid | Solid | Solid |

| Boiling Point | Not widely reported | Not applicable | Not applicable |

| Melting Point | Not applicable | Not widely reported | Not widely reported |

| Solubility | Soluble in many organic solvents | Soluble in water and polar protic solvents | Highly soluble in water |

| Stability | Stable under normal conditions | Generally more stable than the free base | Typically the most stable form |

| Hygroscopicity | Low | Moderate | Can be hygroscopic |

The salt forms generally exhibit higher melting points and greater aqueous solubility compared to the free base, which is a common strategy to improve the handling and bioavailability of amine-containing compounds.

Relationship between the Free Base and Its Salts

Caption: Acid-base interconversion of the free base and its salts.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable building block in the synthesis of novel therapeutic agents across various disease areas. The presence of a primary amine allows for a wide range of chemical modifications, including amidation, sulfonylation, and reductive amination, to introduce diverse functionalities.

The azetidine ring system is often employed as a bioisosteric replacement for other cyclic amines, such as piperidine or pyrrolidine, to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. The constrained nature of the azetidine ring can lead to more defined interactions with biological targets.

While specific drugs containing the exact this compound fragment are not yet prevalent in the market, the broader class of substituted azetidines is well-represented in drug discovery pipelines. For instance, related azetidine-containing molecules have been investigated as inhibitors of various enzymes and receptors, including those implicated in cancer, infectious diseases, and central nervous system disorders. The benzyl group can serve as a protecting group that can be removed via hydrogenolysis to reveal the secondary amine of the azetidine, allowing for further diversification at that position.

Conclusion

This compound and its salts are commercially accessible and synthetically versatile building blocks that hold significant promise for the development of novel therapeutics. A thorough understanding of their sourcing, synthesis, and physicochemical properties is essential for their effective utilization in medicinal chemistry programs. The unique structural features of the azetidine core, combined with the reactive handle of the aminomethyl side chain, provide a powerful platform for the design and synthesis of next-generation drug candidates.

References

-

American Elements. (n.d.). This compound Dihydrochloride. Retrieved from [Link]

An In-depth Technical Guide: (1-Benzylazetidin-3-yl)methanamine Hydrochloride vs. Free Base

Abstract

The selection between a free base and a salt form of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical decision in drug development and chemical synthesis. This guide provides an in-depth technical analysis of (1-Benzylazetidin-3-yl)methanamine in its hydrochloride salt and free base forms. We will explore the fundamental physicochemical differences, practical handling considerations, and the strategic implications for researchers, scientists, and drug development professionals. This document delves into the causality behind experimental choices, provides validated protocols for interconversion, and illustrates their application in a synthetic context, ensuring a thorough understanding of when and why to select one form over the other.

Introduction: The Strategic Importance of Form Selection

This compound is a substituted azetidine, a valuable structural motif in medicinal chemistry. The primary amine offers a versatile handle for a wide range of chemical modifications. However, like most amines, it can exist as a "free base" or as a salt, most commonly the hydrochloride (HCl) salt.

The decision to work with the free base or the hydrochloride salt is far from trivial. It profoundly impacts a compound's physical properties, including solubility, stability, and handling characteristics.[1] In a pharmaceutical context, these properties directly influence bioavailability, formulation strategies, and shelf-life.[1] For a synthetic chemist, the choice dictates reaction conditions, purification methods, and overall process efficiency. This guide will use this compound as a practical case study to illuminate these critical differences.

The Fundamental Chemistry

The relationship between the free base and its hydrochloride salt is a simple acid-base equilibrium. The free base possesses a lone pair of electrons on its nitrogen atoms, making it a Lewis base. Reaction with hydrochloric acid results in the protonation of the primary amine, forming an ammonium cation, which then pairs with the chloride anion to create an ionic salt.

Caption: Acid-base equilibrium between the free base and its hydrochloride salt.

Comparative Physicochemical Properties

The transformation from a neutral, covalent molecule to an ionic salt introduces drastic changes in physical properties. While specific, verified quantitative data for this compound is not consistently available across public literature, we can extrapolate from the well-documented behavior of similar amine compounds.[2][3]

| Property | This compound (Free Base) | This compound HCl (Salt) | Rationale & Implications |

| Physical State | Typically a liquid or low-melting solid at STP.[4] | Crystalline solid.[5] | Salts have strong ionic lattice forces, leading to higher melting points and a solid state, which is easier for weighing, handling, and formulation.[3] |

| Melting Point | Lower | Significantly Higher. (e.g., Methylamine HCl melts at 231-233 °C).[5] | The high melting point of the salt is indicative of greater thermal stability in the solid state. |

| Aqueous Solubility | Poor to very low. | High. | The ionic nature of the salt allows for strong ion-dipole interactions with polar solvents like water, dramatically increasing solubility. This is crucial for bioavailability and aqueous formulations.[1] |

| Organic Solubility | High in nonpolar solvents (e.g., DCM, Ether, Toluene). | Low in nonpolar solvents; soluble in polar protic solvents (e.g., Methanol, Ethanol).[6] | The free base is preferred for reactions in nonpolar organic media. The salt's insolubility in these solvents can be exploited for purification/precipitation. |

| Stability & Shelf-Life | More susceptible to atmospheric degradation (e.g., oxidation, reaction with CO₂). Can have a noticeable amine odor. | Generally higher chemical stability as a solid. The protonated amine is less nucleophilic and less prone to oxidation. Odorless.[1][3] | For long-term storage, the salt form is vastly superior.[1] |

| Hygroscopicity | Generally low. | Can be hygroscopic (absorbs moisture from the air).[7][8] | This is a critical handling consideration for the salt. It must be stored in a desiccator to prevent water absorption, which can affect accurate weighing and stability.[9] |

| Reactivity | Nucleophilic. The primary amine is reactive in coupling reactions, alkylations, etc. | Non-nucleophilic. The amine is protonated and its lone pair is unavailable for reaction. | To use the salt in a reaction requiring a nucleophilic amine, a base must be added to generate the free base in situ.[6] |

Experimental Protocols & Workflows

The choice between the free base and salt is most apparent in the laboratory. Here we detail the essential protocols for managing and utilizing both forms.

Protocol: Conversion of Hydrochloride Salt to Free Base

This is a foundational procedure for any researcher who needs to use the reactive form of the amine for synthesis. The process involves neutralization of the salt followed by liquid-liquid extraction.

Objective: To isolate the pure, anhydrous free base from its hydrochloride salt.

Materials:

-

This compound hydrochloride

-

Deionized Water

-

1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Separatory Funnel, Erlenmeyer Flasks, Rotary Evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine hydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask.

-

Causality: The salt is highly soluble in water, providing a homogeneous medium for the neutralization reaction.

-

-

Neutralization: Cool the aqueous solution in an ice bath. Slowly add 1 M NaOH solution dropwise while stirring. Monitor the pH of the aqueous layer with pH paper or a meter, continuing addition until the pH is >10.

-

Causality: The strong base (NaOH) deprotonates the ammonium cation, liberating the free amine. Using a weaker base like NaHCO₃ (to pH ~8-9) is also effective and can be preferable if the compound is sensitive to high pH. Cooling is essential as the acid-base neutralization is exothermic.

-

-

Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent like DCM. Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes.

-

Causality: The neutral free base is significantly more soluble in the organic solvent than in water. This step partitions the product out of the aqueous phase.

-

-

Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (if using DCM) into a clean flask. Add a fresh portion of DCM to the separatory funnel and repeat the extraction two more times to maximize recovery.

-

Causality: Multiple extractions are more efficient at recovering the product than a single extraction with the same total volume of solvent.

-

-

Washing: Combine the organic extracts and return them to the separatory funnel. Wash with an equal volume of brine.

-

Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

-

-

Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous MgSO₄, swirl, and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating the solution is dry.

-

Causality: Anhydrous salts like MgSO₄ bind to residual water molecules, ensuring the final product is free of moisture which could interfere with subsequent reactions.

-

-

Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining substance is the this compound free base.

-

Validation: The conversion can be confirmed by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The free base will have a higher Rf value on silica gel and will lack the characteristic broad ammonium proton peak in its ¹H NMR spectrum.

Caption: Workflow for converting an amine hydrochloride salt to its free base.

Application: Amide Coupling Reaction

A common application for this compound is as a nucleophile in an amide bond formation. This scenario perfectly illustrates the practical difference between starting with the salt versus the free base.

Objective: To synthesize N-((1-benzylazetidin-3-yl)methyl)acetamide.

Scenario A: Starting with the Free Base The free base is directly reactive.

-